2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

Description

BenchChem offers high-quality 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJNZQGJYCMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366604 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21278-77-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" chemical properties

An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a substituted thiazole derivative that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive aldehyde group and a biologically significant thiazole core, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and agrochemical development. The presence of the thiazole ring, a common motif in many pharmaceuticals, coupled with the specific substitution pattern, imparts a unique reactivity profile that is highly valued in medicinal and materials chemistry.[1][3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in synthesis and research.

Nomenclature and Chemical Identity

-

Systematic IUPAC Name: 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde

-

Common Synonyms: 2-(4-Chlorophenyl)thiazole-4-carbaldehyde[1]

-

CAS Number: 21278-77-3[1]

Core Physicochemical Data

The physical and chemical characteristics of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temp. | 0-8°C, under inert gas | [1][2] |

| MDL Number | MFCD06335185 | [1][2] |

| PubChem ID | 2115215 | [1] |

Molecular Structure

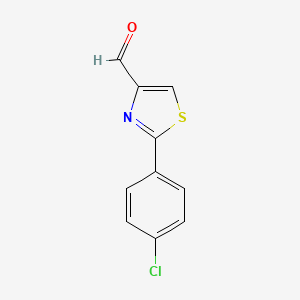

The structure consists of a central thiazole ring. A 4-chlorophenyl group is attached at the 2-position, and a carbaldehyde (formyl) group is at the 4-position. This arrangement dictates the molecule's electronic properties and reactivity.

Caption: 2D structure of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde.

Synthesis and Reactivity Profile

Synthetic Pathways

The synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde typically involves the Hantzsch thiazole synthesis or variations thereof. A common and effective method involves the reaction of 4-chlorothiobenzamide with a suitable 3-halo-2-oxopropanal equivalent.

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of the title compound.

Exemplary Protocol: Oxidation of the Corresponding Alcohol

One practical synthetic route involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol, using an oxidizing agent like manganese(IV) oxide. While the example uses a bromo- a similar process is applicable for the chloro- analog.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting alcohol, [2-(4-chlorophenyl)thiazol-4-yl]methanol, in a suitable solvent such as chloroform.

-

Oxidation: Add an excess of manganese(IV) oxide (MnO₂) to the solution.

-

Reaction: Stir the mixture at room temperature (approximately 20°C) for a period of 12-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.[6][7]

Causality: The choice of MnO₂ as the oxidizing agent is strategic; it is a mild and selective oxidant for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid, which is a risk with stronger oxidants. Chloroform is an effective solvent that is relatively inert under these reaction conditions.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the aldehyde functional group. It readily undergoes reactions typical of aldehydes, including:

-

Oxidation: Can be oxidized to the corresponding 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[8]

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Undergoes condensation with active methylene compounds, hydrazines, and other nucleophiles to form a variety of heterocyclic and acyclic derivatives.[9][10]

This versatile reactivity makes it an essential precursor for building more complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Key Signals |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehydic proton (-CHO).~8.0-8.2 ppm (s, 1H): Thiazole ring proton (H-5).~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the thiazole ring.~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the thiazole ring. |

| ¹³C NMR | ~185-190 ppm: Aldehyde carbonyl carbon.~165-170 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 carbon.~125-140 ppm: Aromatic and thiazole C5 carbons. |

| IR (KBr) | ~1690-1710 cm⁻¹: Strong C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹: C-H stretch of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.~1090 cm⁻¹: C-Cl stretch. |

| Mass Spec. | m/z ~223/225: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.[6][9][11][12]

Applications in Scientific Research

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is not an end-product but a valuable intermediate. Its utility stems from its role as a foundational element in constructing more elaborate molecules with specific biological activities.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of novel therapeutic agents. Research has shown its derivatives to possess potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][13] The thiazole nucleus is a well-established pharmacophore, and modifications at the aldehyde position allow for the systematic exploration of structure-activity relationships (SAR).

-

Agrochemicals: In agricultural science, this molecule serves as a precursor for new crop protection agents. Its structure can be incorporated into molecules designed as potent and selective herbicides and fungicides.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: While specific GHS data for this exact compound is limited, related thiazole aldehydes are often classified as causing skin and eye irritation.[14] Some related compounds are harmful if swallowed.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] Storage at 0-8°C under an inert atmosphere is recommended to ensure long-term stability.[1][2]

Conclusion

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a highly functionalized and versatile chemical intermediate. Its well-defined reactivity, centered on the aldehyde group, combined with the inherent biological relevance of the 2-arylthiazole scaffold, makes it an indispensable tool for chemists in both academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link]

-

Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577–581. [Link]

-

ChemWhat. 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. [Link]

-

Semantic Scholar. (2021-08-18). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]

-

MySkinRecipes. 2-(3-chlorophenyl)thiazole-4-carbaldehyde. [Link]

-

PubMed Central. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

MDPI. (2024-11-21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

-

ACG Publications. (2022-12-29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

-

ACS Publications. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

ResearchGate. (2002). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]

-

Journal of Mathematical and Fundamental Sciences. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(3-chlorophenyl)thiazole-4-carbaldehyde [myskinrecipes.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

- 7. malayajournal.org [malayajournal.org]

- 8. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. afgsci.com [afgsci.com]

The Strategic Intermediate: An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde (CAS No. 21278-77-3), a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the synthetic pathways, physicochemical characteristics, and key reactive properties of this compound. Furthermore, it delves into its significant applications as a versatile intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The subject of this guide, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, combines the established pharmacological importance of the 2-aryl-thiazole core with the reactive versatility of an aldehyde functional group. This strategic combination renders it a highly valuable starting material for the synthesis of diverse compound libraries for screening and lead optimization.

The presence of a 4-chlorophenyl group at the 2-position of the thiazole ring often imparts favorable pharmacokinetic properties and can enhance binding affinity to target proteins. The carbaldehyde at the 4-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide will explore the synthesis, properties, and applications of this key intermediate, providing researchers with the necessary knowledge to leverage its full potential.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the interpretation of biological data of its derivatives.

| Property | Value | Source |

| CAS Number | 21278-77-3 | |

| Molecular Formula | C₁₀H₆ClNOS | |

| Molecular Weight | 223.68 g/mol | |

| Appearance | Off-white solid | |

| Purity | ≥ 98% (HPLC) | |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Storage Conditions | Store at 0-8°C |

Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step sequence involving the initial construction of the 2-(4-chlorophenyl)thiazole core, followed by formylation at the C4 position.

Step 1: Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. It involves the condensation of a thioamide with an α-haloketone or its equivalent. In this case, 4-chlorothiobenzamide is reacted with an α-haloacetaldehyde equivalent.

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" molecular structure

An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its synthesis based on established chemical principles, detail the analytical methods for its structural confirmation, and discuss its reactivity and potential as a versatile intermediate for drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in the design of biologically active molecules.[1] The specific compound, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, combines this important heterocyclic core with two key features: a 4-chlorophenyl group at the 2-position, known to modulate pharmacokinetic and pharmacodynamic properties, and a highly reactive carbaldehyde (aldehyde) group at the 4-position.[1][3] This aldehyde serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives.[4] Consequently, this molecule is not merely a static structure but a dynamic platform for innovation in pharmaceutical and agrochemical research.[5]

Table 1: Core Compound Identifiers

| Property | Value | Reference |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | Chem-Impex[5] |

| CAS Number | 21278-77-3 | Chem-Impex[5] |

| Molecular Formula | C₁₀H₆ClNOS | Chem-Impex[5] |

| Molecular Weight | 223.68 g/mol | Chem-Impex[5] |

| Appearance | Off-white solid | Chem-Impex[5] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="S", pos="0.7,-2.1!"]; N1 [label="N", pos="-0.7,-1.2!"]; C5 [label="C", pos="2.8,1.2!"]; C6 [label="C", pos="4.2,1.2!"]; C7 [label="C", pos="4.9,0!"]; C8 [label="C", pos="4.2,-1.2!"]; C9 [label="C", pos="2.8,-1.2!"]; Cl1 [label="Cl", pos="6.4,0!", fontcolor="#EA4335"]; C10 [label="C", pos="3.5,-2.4!"]; H1[label="H", pos="3.5,-3.4!"]; O1 [label="O", pos="4.5,-2.4!", fontcolor="#EA4335"];

// Define edges (bonds) C1 -- N1; N1 -- C9; C9 -- C4; C4 -- C3; C3 -- C1; C1 -- C2 [style=double]; C2 -- C5; C5 -- C6 [style=double]; C6 -- C7; C7 -- C8 [style=double]; C8 -- C9; C9 -- C5 [style=double]; C7 -- Cl1; C3 -- C10; C10 -- H1; C10 -- O1 [style=double];

// Labels for atoms in the rings S_label [label="S", pos="0.7,-1.8!"]; N_label [label="N", pos="-0.4,-1.0!"]; }

Caption: Molecular structure of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde.

PART 1: Synthesis and Mechanistic Insights

The construction of the 2-aryl-thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic condensation reaction first described in 1887.[6] This methodology remains a high-yielding and straightforward approach in modern organic synthesis.[7][8]

The Hantzsch Synthesis: A Mechanistic Overview

The fundamental principle of the Hantzsch synthesis is the reaction between an α-haloketone and a thioamide.[6][7][9] The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide, acting as an excellent nucleophile, attacks the electrophilic carbon bearing the halogen in an Sₙ2 reaction.[10]

-

Tautomerization & Cyclization: Following tautomerization, the imine nitrogen performs an intramolecular nucleophilic attack on the ketone carbonyl.[10]

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[7]

This process is exceptionally robust and can be adapted for a wide range of substrates, including those used to build our target molecule.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Proposed Synthetic Workflow

While a direct, one-step synthesis from simple precursors is conceivable, a more controlled and reproducible laboratory-scale synthesis involves a multi-step approach. This ensures high purity and avoids potential side reactions associated with the free aldehyde group under condensation conditions. The proposed pathway involves the initial synthesis of a stable ester precursor, followed by reduction and a final oxidation step.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology derived from standard procedures for Hantzsch synthesis, ester reduction, and alcohol oxidation.[7][11]

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorothiobenzamide (10.0 g, 58.2 mmol) and absolute ethanol (100 mL).

-

Addition: While stirring, add ethyl 3-bromo-2-oxopropanoate (11.4 mL, 64.0 mmol, 1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Pour the residue into a beaker containing 200 mL of a saturated sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes to neutralize any excess acid.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure ester as a solid.

Step 2: Synthesis of (2-(4-chlorophenyl)thiazol-4-yl)methanol

-

Reagents & Setup: In a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the ester from Step 1 (10.0 g, 35.5 mmol) in anhydrous dichloromethane (DCM, 150 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 78.1 mL, 78.1 mmol, 2.2 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for an additional 2 hours.

-

Quenching: Slowly quench the reaction by the dropwise addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extraction & Isolation: Separate the layers and extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde

-

Reagents & Setup: To a 250 mL round-bottom flask, add the alcohol from Step 2 (5.0 g, 20.9 mmol) and dissolve it in chloroform or DCM (100 mL).

-

Oxidation: Add activated manganese(IV) oxide (MnO₂, 18.1 g, 209 mmol, 10 eq) in portions. The reaction is often exothermic.

-

Reaction: Stir the black suspension vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.[11]

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, 2-(4-chlorophenyl)thiazole-4-carbaldehyde.[11]

PART 2: Structural Elucidation and Physicochemical Properties

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the structural features of the target compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for 2-(4-chlorophenyl)thiazole-4-carbaldehyde, based on characteristic values for similar structures reported in the literature.[11][12][13]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observation | Structural Correlation |

| FT-IR (KBr, cm⁻¹) | ~1690-1710 (strong) | C=O stretch of the aromatic aldehyde. |

| ~1580-1600 | C=N stretch of the thiazole ring. | |

| ~1475, ~1400 | Aromatic C=C stretching. | |

| ~1090 | C-Cl stretch. | |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 ppm (s, 1H) | Aldehyde proton (-CHO). |

| δ ~8.1 ppm (s, 1H) | Thiazole ring proton (C5-H). | |

| δ ~7.8-7.9 ppm (d, 2H) | Aromatic protons ortho to the thiazole ring. | |

| δ ~7.4-7.5 ppm (d, 2H) | Aromatic protons ortho to the chlorine atom. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 ppm | Aldehyde carbonyl carbon (C=O). |

| δ ~168-170 ppm | Thiazole C2 carbon. | |

| δ ~145-150 ppm | Thiazole C4 carbon. | |

| δ ~125-135 ppm | Aromatic and thiazole C5 carbons. | |

| Mass Spectrometry (EI) | m/z ~223/225 (M⁺) | Molecular ion peak showing a ~3:1 ratio, characteristic of the ³⁵Cl/³⁷Cl isotopes. |

PART 3: Reactivity and Applications in Drug Discovery

The synthetic value of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde lies in the strategic placement of its functional groups, which allows for predictable and versatile chemical transformations.

Chemical Reactivity Analysis

-

The Aldehyde Handle: The aldehyde group is a potent electrophile, making it a hub for derivatization. It readily participates in reactions such as:

-

Condensation: Reaction with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. This is a common strategy for linking the thiazole core to other pharmacophores.[4]

-

Reductive Amination: A two-step or one-pot reaction involving condensation with an amine followed by reduction to form a stable secondary or tertiary amine linkage.

-

Oxidation: Can be easily oxidized to the corresponding 2-(4-chlorophenyl)thiazole-4-carboxylic acid, another valuable synthetic intermediate.[14]

-

Reduction: Can be reduced to the corresponding primary alcohol, (2-(4-chlorophenyl)thiazol-4-yl)methanol.

-

-

The Thiazole Core: The thiazole ring itself is relatively stable. While electrophilic substitution is possible, the ring is generally electron-deficient, making such reactions less favorable than on a simple benzene ring.[15] The most acidic proton is at the C2 position, but this position is already substituted.[15]

Caption: Potential derivatization pathways from the aldehyde group.

Application as a Precursor in Medicinal Chemistry

Thiazole derivatives are integral to a wide range of therapeutic agents.[2] The title compound is a key intermediate for accessing novel chemical entities with potential biological activity. Research has shown that compounds with a 2-arylthiazole scaffold possess:

-

Anticancer Activity: Many thiazole-containing molecules have been developed as kinase inhibitors or cytotoxic agents. The 2-(4-chlorophenyl)thiazole moiety, in particular, has been incorporated into potential inhibitors of BRAF V600E and c-Met kinase.[3][16]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in antimicrobial drugs. Derivatives bearing this core have demonstrated potent activity against various bacterial and fungal strains.[17][18]

-

Anti-inflammatory Effects: The thiazole ring is present in non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continuously being explored for their ability to modulate inflammatory pathways.[1]

-

Antidiabetic Potential: Thiazolidinediones are a known class of antidiabetic drugs, and ongoing research is exploring other thiazole-containing structures for the management of diabetes.[19][20]

The ability to use 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde to rapidly generate a library of amides, amines, and other derivatives makes it an invaluable tool for structure-activity relationship (SAR) studies in these therapeutic areas.

Conclusion

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is more than a simple chemical compound; it is a highly functionalized and versatile building block for chemical innovation. Its synthesis is grounded in the reliable and efficient Hantzsch reaction, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true value of this molecule is realized in its application as a synthetic intermediate, where the reactive aldehyde group provides an accessible entry point to a vast chemical space of potential drug candidates and functional materials. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and reactivity of this compound is key to unlocking its full potential in the ongoing quest for novel and effective molecular solutions.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

LookChem. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chad's Prep. Hantzsch Thiazole Synthesis. YouTube. Available from: [Link]

-

Gutmańska, K., et al. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. PubMed. Available from: [Link]

-

Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

-

Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1579. Available from: [Link]

-

ACS Publications. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Available from: [Link]

-

PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Available from: [Link]

-

ChemWhat. 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. Available from: [Link]

-

Yuhan Pharma. 2-(4-Chlorophenyl)thiazole-5-carbaldehyde. Available from: [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8421. Available from: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiazole-4-carboxaldehyde in Fine Chemical Applications. Available from: [Link]

-

Batool, F., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

-

Wang, M., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(24), 4440. Available from: [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. Available from: [Link]

-

Asati, V., & Kumari, S. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19307–19343. Available from: [Link]

-

Singh, A., & Sharma, P. K. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry, 2021, 5543163. Available from: [Link]

-

Ahmed, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 40(1), 138-148. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Available from: [Link]

-

Patel, D., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(2), 198-213. Available from: [Link]

-

Asati, V., & Kumari, S. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

-

Hussain, M., et al. (2025). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. Available from: [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, N. F. J. (2022). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. ResearchGate. Available from: [Link]

-

The Good Scents Company. 5-formyl-4-methyl thiazole. Available from: [Link]

-

ResearchGate. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 16. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications

Abstract: This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We detail its structural identification, physicochemical properties, and a strategic two-step synthesis pathway involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation. The causality behind experimental choices and detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals. The document highlights the compound's role as a versatile intermediate for developing a range of bioactive molecules, supported by authoritative references and mechanistic diagrams.

Introduction

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde . This molecule integrates three key structural features:

-

A 2-aryl substitution with a 4-chlorophenyl group, a common moiety in pharmaceuticals that can enhance binding affinity and modulate metabolic stability.

-

The core 1,3-thiazole heterocycle , providing the fundamental scaffold for biological activity.

-

A reactive carbaldehyde (formyl) group at the 4-position, which serves as a critical chemical handle for further synthetic elaboration into more complex molecules.

Due to this combination of features, 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is not typically an end-product but rather a high-value intermediate. It serves as a crucial building block in the synthesis of potential anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the development of novel agrochemicals.[2][3] This document provides the scientific foundation and practical methodologies required to synthesize and utilize this important compound.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | [2][4] |

| CAS Number | 21278-77-3 | [2][4] |

| Molecular Formula | C₁₀H₆ClNOS | [2][4] |

| Molecular Weight | 223.68 g/mol | [2] |

| Appearance | Off-white solid | [2][3] |

| Storage | Store at 0-8°C | [2][3] |

Predicted Spectroscopic Data

While a complete experimental dataset is lot-specific, the expected NMR spectral data can be predicted based on the structure. These predictions are invaluable for reaction monitoring and structural confirmation.

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |

| ¹H NMR | ~10.0 | (s, 1H, -CHO): The aldehyde proton is highly deshielded and appears as a singlet. |

| ~8.2 | (s, 1H, Thiazole C5-H): The proton on the thiazole ring is in an electron-deficient environment, shifting it downfield. | |

| ~7.9 | (d, 2H, Ar-H): Protons on the chlorophenyl ring ortho to the thiazole group. | |

| ~7.5 | (d, 2H, Ar-H): Protons on the chlorophenyl ring meta to the thiazole group. | |

| ¹³C NMR | ~185 | (-CHO): Aldehyde carbonyl carbon. |

| ~170 | (Thiazole C2): Carbon attached to both S and N, and the aryl group. | |

| ~155 | (Thiazole C4): Carbon bearing the aldehyde group. | |

| ~138 | (Ar-C): Quaternary carbon of the chlorophenyl ring attached to the thiazole. | |

| ~136 | (Ar-C): Carbon of the chlorophenyl ring bearing the chlorine atom. | |

| ~129 | (Ar-CH): Aromatic carbons on the chlorophenyl ring. | |

| ~128 | (Ar-CH): Aromatic carbons on the chlorophenyl ring. | |

| ~125 | (Thiazole C5): Carbon bearing the C5-H proton. |

Strategic Synthesis Pathway

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is most efficiently achieved through a two-stage process. This strategy involves first constructing the core heterocyclic system and then introducing the aldehyde functionality.

-

Stage 1: Hantzsch Thiazole Synthesis: The 2-(4-chlorophenyl)thiazole scaffold is built by reacting a thioamide (4-chlorothiobenzamide) with an α-halocarbonyl compound.[1][5] This classic reaction provides a robust and high-yielding route to the core structure.[6]

-

Stage 2: Vilsmeier-Haack Formylation: The aldehyde group is installed onto the pre-formed thiazole ring using the Vilsmeier-Haack reaction.[7][8] This reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10]

This sequential approach is superior to attempting a one-pot synthesis with a formyl-containing α-haloketone, as the aldehyde group could interfere with the initial Hantzsch cyclization.

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating steps for purification and confirmation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(4-chlorophenyl)thiazole via Hantzsch Thiazole Synthesis

Principle: This reaction, first described by Arthur Hantzsch in 1887, proceeds via an initial Sₙ2 attack of the nucleophilic sulfur from the thioamide onto the α-haloacetal.[5][11] This is followed by an acid-catalyzed intramolecular cyclization where the nitrogen attacks the carbonyl (or its acetal equivalent), and subsequent dehydration/elimination steps yield the aromatic thiazole ring.[6] The use of an acetal like bromoacetaldehyde dimethyl acetal provides a stable precursor to the reactive α-haloaldehyde.[12]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Methodology:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylthiocarboxamide (12.1 g, 0.07 mol) and bromoacetaldehyde dimethyl acetal (12.1 g, 0.071 mol).[12]

-

Reaction: Add 280 mL of ethanol followed by 2 mL of concentrated hydrochloric acid to catalyze the reaction.[12]

-

Heating: Heat the mixture to reflux with vigorous stirring for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methylene chloride:n-hexane (3:1).

-

Workup: After cooling the reaction to room temperature, remove the solvent (ethanol) using a rotary evaporator.

-

Purification: The resulting residue is purified by column chromatography on silica gel. Elute with a solvent system of methylene chloride:n-hexane (3:1) to isolate the product.[12]

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize by NMR and Mass Spectrometry to confirm the structure of 2-(4-chlorophenyl)thiazole.

Protocol 2: Formylation of 2-(4-chlorophenyl)thiazole via Vilsmeier-Haack Reaction

Principle: This reaction introduces a formyl group onto an electron-rich heterocycle.[8] First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] The thiazole ring, acting as a nucleophile, attacks the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.[7]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Methodology:

-

Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 equiv.) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve the 2-(4-chlorophenyl)thiazole (1 equiv.) from Protocol 1 in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching & Hydrolysis: Cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step is highly exothermic and neutralizes the acid while hydrolyzing the iminium intermediate.

-

Extraction: Stir the aqueous mixture for 1 hour, then extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde.

Applications in Research and Development

The title compound is a valuable scaffold due to its reactive aldehyde group, which provides a gateway for numerous chemical transformations.

-

Pharmaceutical Development: The aldehyde can be readily converted into other functional groups. For example, reductive amination can install various amine side chains, condensation reactions can form Schiff bases or chalcones, and oxidation can yield the corresponding carboxylic acid.[13] These transformations are central to building libraries of compounds for screening. Thiazole derivatives containing the 2-(4-chlorophenyl) moiety have been investigated for a range of biological activities, including:

-

Agrochemical Chemistry: The structural motifs present in this compound are also relevant in the design of modern pesticides. The aldehyde functionality allows for the synthesis of derivatives with potential herbicidal or fungicidal properties.[2][3]

Conclusion

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is a strategically important chemical intermediate whose value lies in its versatile and predictable reactivity. The synthetic route, leveraging the classic Hantzsch and Vilsmeier-Haack reactions, is robust and well-documented. By providing detailed, mechanistically-grounded protocols, this guide serves as a practical resource for researchers aiming to synthesize and utilize this compound as a foundational element in the discovery of new pharmaceuticals and agrochemicals.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

YouTube. synthesis of thiazoles. [Link]

-

CUTM Courseware. Thiazole. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

PrepChem.com. Synthesis of 2-(4-chlorophenyl)thiazole. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link]

-

SAGE Publications Inc. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

PubMed Central (PMC). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

PubMed Central (PMC). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Introduction

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, featuring a substituted thiazole ring, is a common scaffold in drug discovery, known to impart a range of biological activities. This guide provides a comprehensive overview of the primary precursors and synthetic strategies for the preparation of this valuable building block, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the core synthetic pathways, the rationale behind precursor selection, and detailed experimental insights.

Core Synthetic Strategies: An Overview

The synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde can be primarily approached via two logical and well-established synthetic routes:

-

The Hantzsch Thiazole Synthesis: This is a classic and highly versatile method for the construction of the thiazole ring. It involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. In the context of our target molecule, this translates to the reaction between 4-chlorothiobenzamide and a suitable three-carbon α-halo-aldehyde equivalent.

-

Vilsmeier-Haack Formylation: This approach involves the initial synthesis of the 2-(4-chlorophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the 4-position of the thiazole ring. This is a powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.

This guide will focus on the precursors required for both methodologies, providing detailed insights into their preparation and subsequent reaction.

Precursor I: 4-Chlorothiobenzamide

4-Chlorothiobenzamide is the cornerstone precursor that provides the 2-(4-chlorophenyl) fragment of the target molecule. Its synthesis is typically achieved from the readily available 4-chlorobenzonitrile.

Synthesis of 4-Chlorothiobenzamide from 4-Chlorobenzonitrile

A common and effective method for the conversion of a nitrile to a thioamide is through the reaction with a source of hydrogen sulfide.

Reaction Principle: The synthesis involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. The reaction is often facilitated by an acid catalyst or by using reagents that generate hydrogen sulfide in situ.

Experimental Protocol: A robust method involves the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of hydrogen chloride gas in dimethylformamide (DMF).[1]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzonitrile | 137.57 | 55.03 g | 0.40 |

| Thioacetamide | 75.13 | 75.13 g | 1.00 |

| Dimethylformamide (DMF) | 73.09 | 600 mL | - |

| Hydrogen Chloride (gas) | 36.46 | Saturated | - |

Step-by-Step Procedure:

-

A mixture of 4-chlorobenzonitrile and thioacetamide is prepared in dimethylformamide.

-

The mixture is cooled in an ice bath and saturated with dry hydrogen chloride gas.

-

The reaction mixture is then slowly distilled on an oil bath at 100°C.

-

After the removal of the liquid, aqueous sodium bicarbonate is added to the residue.

-

The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]

Precursor II: The Three-Carbon Aldehyde Equivalent for Hantzsch Synthesis

The Hantzsch synthesis requires a three-carbon α-halo-aldehyde or a synthetic equivalent to form the 4-carbaldehyde moiety of the thiazole ring. Due to the instability of such aldehydes, a protected form is often used. A highly effective precursor is 1,1,3,3-tetramethoxypropane , which is a stable acetal of malondialdehyde.[2][3]

In Situ Generation of the Reactive Aldehyde from 1,1,3,3-Tetramethoxypropane

1,1,3,3-tetramethoxypropane can be hydrolyzed under acidic conditions to generate malondialdehyde in the reaction mixture, which can then react with 4-chlorothiobenzamide.[4][5][6]

Reaction Principle: The acid-catalyzed hydrolysis of the acetal groups in 1,1,3,3-tetramethoxypropane liberates the two aldehyde functionalities of malondialdehyde.

Synthetic Route 1: The Hantzsch Thiazole Synthesis

This convergent approach brings together the two key precursors, 4-chlorothiobenzamide and the malondialdehyde equivalent, to construct the target molecule in a single key step.

Caption: Hantzsch synthesis of the target molecule.

Proposed Experimental Protocol:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Proposed Quantity | Moles |

| 4-Chlorothiobenzamide | 171.65 | 17.17 g | 0.10 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.10 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | catalytic | - |

Step-by-Step Procedure (Hypothetical):

-

In a round-bottom flask, dissolve 4-chlorothiobenzamide and 1,1,3,3-tetramethoxypropane in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthetic Route 2: Vilsmeier-Haack Formylation

An alternative and powerful strategy involves the synthesis of the 2-(4-chlorophenyl)thiazole core followed by the introduction of the aldehyde group at the 4-position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of the 2-(4-Chlorophenyl)thiazole Intermediate

This intermediate is synthesized via a Hantzsch reaction between 4-chlorothiobenzamide and a two-carbon α-halo-acetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal.[1]

Experimental Protocol:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chlorothiobenzamide | 171.65 | 12.1 g | 0.0703 |

| Bromoacetaldehyde dimethyl acetal | 169.03 | 12.1 g | 0.0714 |

| Ethanol | 46.07 | 280 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 2 mL | - |

Step-by-Step Procedure:

-

A stirred mixture of 4-chlorothiobenzamide, bromoacetaldehyde dimethyl acetal, and concentrated hydrochloric acid in ethanol is heated at reflux for approximately 18 hours.[1]

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 2-(4-chlorophenyl)thiazole.[1]

Step 2: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)thiazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocycle.[7][8]

Caption: Vilsmeier-Haack formylation route.

Proposed Experimental Protocol (Hypothetical, based on general Vilsmeier-Haack procedures):

| Reagent/Solvent | Molecular Weight ( g/mol ) | Proposed Quantity | Moles |

| 2-(4-Chlorophenyl)thiazole | 195.67 | 19.57 g | 0.10 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 16.86 g (10.2 mL) | 0.11 |

Step-by-Step Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

To this reagent, add a solution of 2-(4-chlorophenyl)thiazole in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde.

Conclusion

The synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde relies on well-established synthetic methodologies in heterocyclic chemistry. The choice between the Hantzsch synthesis and the Vilsmeier-Haack formylation route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Both pathways utilize readily accessible precursors, offering robust and reliable methods for the preparation of this important synthetic intermediate. This guide provides a foundational understanding of the key precursors and reaction pathways, empowering researchers to make informed decisions in their synthetic endeavors.

References

-

PrepChem. Synthesis of 4-chlorothiobenzamide. [Link]

-

PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. 1,1,3,3-Tetramethoxypropane. [Link]

-

ResearchGate. The malondialdehyde (MDA) preparation by hydrolysis of 1, 1, 3, 3-Tetramethoxypropane (TMP). [Link]

-

Fırat Tıp Dergisi. A simple and sensitive HPLC method for the determination of malondialdehyde in biological samples. [Link]

-

Oxford Biomedical Research. Lipid Peroxidation Microplate Assay. [Link]

-

ResearchGate. 1,1,3,3-tetraethoxypropane to malondialdehyde conversion ?. [Link]

-

PubChem. 1,1,3,3-Tetraethoxypropane. [Link]

-

Biocompare. 1,1,3,3-tetraethoxypropane. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 3. Fýrat Týp Dergisi [firattipdergisi.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a key heterocyclic intermediate in the synthesis of various bioactive molecules for pharmaceuticals and agrochemicals.[1][2] Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided, explaining the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and quality control professionals engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde possesses a core structure consisting of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carbaldehyde group. This arrangement results in a conjugated system where the electronic properties of the aromatic ring, the heteroaromatic thiazole, and the electron-withdrawing aldehyde group influence the molecule's overall reactivity and spectroscopic signature.

Figure 1: Numbering scheme for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint based on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aldehydic, thiazole, and chlorophenyl protons. The expected chemical shifts are influenced by inductive effects and anisotropic effects from the aromatic and heteroaromatic rings.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H_ald (-CHO) | 9.9 – 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded and lacks adjacent protons for coupling. This range is characteristic for aromatic aldehydes.[3] |

| H5 (Thiazole) | 8.2 – 8.5 | Singlet (s) | N/A | This proton is deshielded by the heteroaromatic ring current and the adjacent electron-withdrawing aldehyde group. It appears as a singlet due to the absence of neighboring protons. |

| H2'/H6' (Phenyl) | 7.9 – 8.1 | Doublet (d) | ~8.5 | These protons are ortho to the thiazole ring and are deshielded. They appear as a doublet due to coupling with H3'/H5'. |

| H3'/H5' (Phenyl) | 7.5 – 7.7 | Doublet (d) | ~8.5 | These protons are ortho to the chlorine atom. They couple with H2'/H6' to form a doublet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on hybridization and the electronic nature of attached groups.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C_ald (C=O) | 184 – 188 | The carbonyl carbon of an aldehyde conjugated to an aromatic system is characteristically found in this highly downfield region.[4] |

| C2 (Thiazole) | 168 – 172 | Attached to the electronegative nitrogen and sulfur atoms, and the phenyl ring, this carbon is significantly deshielded. |

| C4 (Thiazole) | 152 – 156 | Attached to the electron-withdrawing aldehyde group and the ring sulfur, leading to a downfield shift. |

| C5 (Thiazole) | 128 – 132 | The only CH carbon on the thiazole ring, its shift is influenced by the heteroatoms and adjacent substituents. |

| C4' (Phenyl, C-Cl) | 138 – 141 | The carbon bearing the chlorine atom is deshielded by the halogen's inductive effect. |

| C1' (Phenyl, C-Thiazole) | 131 – 134 | The ipso-carbon attached to the thiazole ring. |

| C2'/C6' (Phenyl) | 129 – 131 | Aromatic CH carbons ortho to the thiazole substituent. |

| C3'/C5' (Phenyl) | 127 – 129 | Aromatic CH carbons ortho to the chlorine substituent. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for similar compounds, though deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative if solubility is a concern.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibration for sp² C-H bonds in the phenyl and thiazole rings. |

| 2820, 2720 | Weak | Aldehyde C-H Stretch | These two weak bands (Fermi doublets) are highly characteristic of the C-H bond in an aldehyde. |

| 1695 - 1710 | Strong | Aldehyde C=O Stretch | This strong absorption is the most prominent feature of the spectrum. Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the thiazole ring.[5][6] |

| 1580 - 1610 | Medium-Strong | C=C and C=N Stretches | Vibrations from the conjugated system of the phenyl and thiazole rings. |

| ~1090 | Medium-Strong | C-Cl Stretch | This absorption falls within the fingerprint region and is characteristic of an aryl chloride. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality data.

-

Instrument Preparation: Record a background spectrum on the clean, unobstructed ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₆ClNOS. The calculated monoisotopic mass is approximately 222.98 g/mol . A hallmark feature will be the isotopic pattern for chlorine, resulting in two peaks: M⁺ (¹⁰⁰%) and M+2 (³²%) in a characteristic ~3:1 ratio. A smaller M+2 peak from the ¹³C and ³⁴S isotopes will also be present.

-

Major Fragmentation Pathways: Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner, providing structural confirmation.

Figure 3: Predicted major fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a microgram quantity of the sample into the ion source via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-400) using a quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and correlate major fragment ions to the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. The predicted data presented in this guide, including the highly deshielded aldehyde proton in NMR, the strong carbonyl stretch in IR, and the characteristic isotopic pattern in MS, constitute a unique spectroscopic fingerprint. Adherence to the described protocols will ensure the generation of reliable and accurate data crucial for quality control, reaction monitoring, and regulatory submissions in the fields of chemical research and development.

References

- Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv

- Supporting Information for Photocatalytic Decarboxylative C-H Acylation of Heteroarenes. [No Source Found].

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.

- 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE - Optional[13C NMR]. SpectraBase.

- 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis. Sigma-Aldrich.

- 2-(4-Chlorophenyl)thiazole-4-carbaldehyde. Chem-Impex.

- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central.

- IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand.

- 13C NMR Chemical Shifts.

- 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. Chem-Impex.

- FT-IR spectrum of 2-(4-methoxyphenyl)

- 1H NMR Chemical Shifts.

- 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. BLDpharm.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity and Appearance of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a chlorinated phenyl ring attached to a thiazole-4-carbaldehyde core, makes it a valuable building block for the development of novel bioactive molecules. Given its significance in research and development, a thorough understanding of its purity and physical attributes is paramount for ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the key quality aspects of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, including its appearance, methods for purity determination, and potential impurity profiles.

Physicochemical Properties and Appearance

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is typically supplied as an off-white solid .[1] Variations in color, from white to light yellow or tan, may be observed depending on the purity of the material and the presence of trace impurities. The compound's solid-state form is generally crystalline, although the specific crystal morphology can vary.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNOS | [1] |

| Molecular Weight | 223.68 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity (typical) | ≥ 98% (by HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Solubility: While specific quantitative solubility data is not extensively published, based on its chemical structure, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is expected to be sparingly soluble in water and more soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Experimental determination of solubility in relevant solvent systems is recommended for specific applications. For instance, a related compound, 4-(4-chlorophenyl)thiazol-2-amine, is highly soluble in DMSO (≥ 200 mg/mL).[2]

Purity Assessment: A Multifaceted Approach

Ensuring the high purity of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is critical for its intended applications, particularly in drug discovery where impurities can lead to misleading biological data. A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the purity of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. A well-developed and validated HPLC method can effectively separate the main compound from its impurities.

Workflow for HPLC Method Development:

Caption: A generalized workflow for the purity determination of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde by RP-HPLC.

Key Considerations for Method Validation (as per ICH Guidelines):

-

Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Spectroscopic Characterization